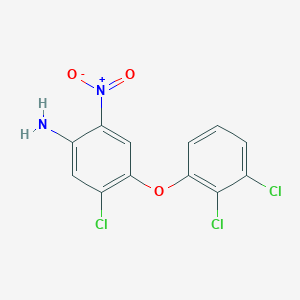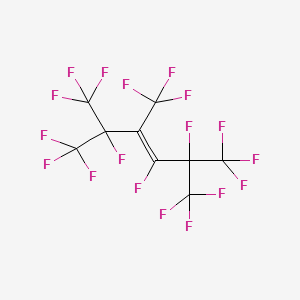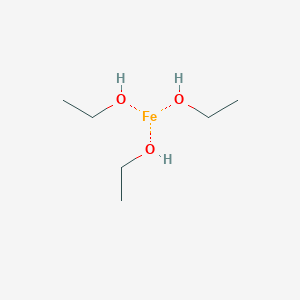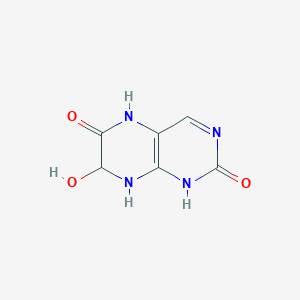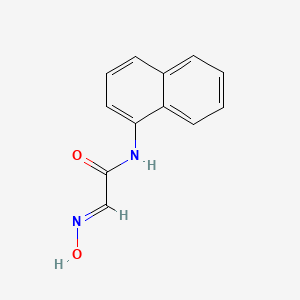
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C25H46ClNO3 and a molecular weight of 444.09064. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride typically involves the reaction of p-dodecylbenzyl chloride with tris(2-hydroxyethyl)amine. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions are typically carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of bromide or iodide salts.
Wissenschaftliche Forschungsanwendungen
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers
Wirkmechanismus
The mechanism of action of (p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various industrial applications.
Dodecyltrimethylammonium chloride: Similar in structure but lacks the tris(2-hydroxyethyl) functionality
Uniqueness
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride is unique due to its tris(2-hydroxyethyl) functionality, which enhances its solubility and effectiveness as a surfactant and antimicrobial agent. This makes it more versatile in various applications compared to its counterparts .
Eigenschaften
CAS-Nummer |
86014-86-0 |
|---|---|
Molekularformel |
C25H46ClNO3 |
Molekulargewicht |
444.1 g/mol |
IUPAC-Name |
(4-dodecylphenyl)methyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-15-25(16-14-24)23-26(17-20-27,18-21-28)19-22-29;/h13-16,27-29H,2-12,17-23H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RBIHJOJBZXWDOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](CCO)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


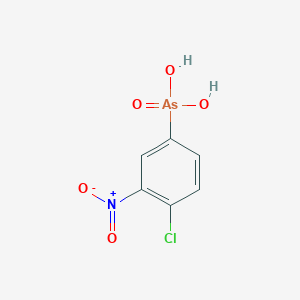
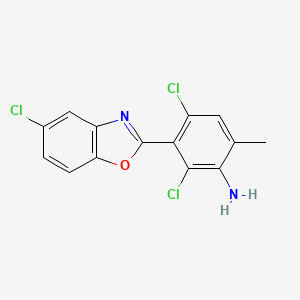
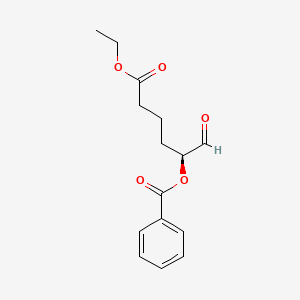
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
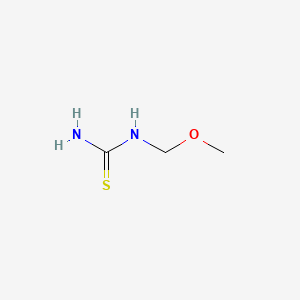
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)



